molecular formula C12H18O2 B1396578 2-(2-Isobutoxyphenyl)ethanol CAS No. 1378825-15-0

2-(2-Isobutoxyphenyl)ethanol

Cat. No.: B1396578
CAS No.: 1378825-15-0
M. Wt: 194.27 g/mol
InChI Key: WBSZJBBZQGKMNB-UHFFFAOYSA-N
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Description

2-(2-Isobutoxyphenyl)ethanol is an organic compound belonging to the phenolic alcohol family. It has the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol

Synthetic Routes and Reaction Conditions:

    Hydration of Alkenes: One common method for preparing alcohols, including this compound, is the hydration of alkenes.

    Reduction of Carbonyl Compounds: Another method involves the reduction of carbonyl compounds using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods:

    Hydration of Ethene: Industrially, alcohols like ethanol are produced by the hydration of ethene using excess steam under pressure at high temperatures in the presence of phosphoric acid. Similar methods can be adapted for the production of this compound.

Types of Reactions:

    Oxidation: Alcohols can undergo oxidation to form aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols can be reduced to alkanes using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Alcohols can undergo substitution reactions to form alkyl halides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Major Products Formed:

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-(2-Isobutoxyphenyl)ethanol has a range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can act on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . It may also interact with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

    Phenethyl Alcohol: Similar in structure but lacks the butoxy group.

    2-Butoxyethanol: Similar in structure but lacks the phenyl group.

    Benzyl Alcohol: Similar in structure but lacks the butoxy group.

Uniqueness: 2-(2-Isobutoxyphenyl)ethanol is unique due to the presence of both the butoxy and phenyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-[2-(2-methylpropoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)9-14-12-6-4-3-5-11(12)7-8-13/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSZJBBZQGKMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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